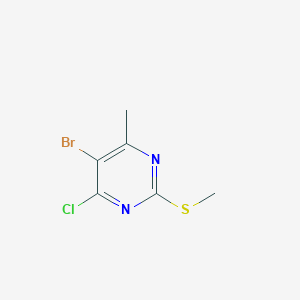

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

説明

特性

IUPAC Name |

5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVAPWVIGZOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294748 | |

| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17119-74-3 | |

| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17119-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 97847 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17119-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 4, respectively, are susceptible to nucleophilic displacement. Key reactions include:

1.1 Amination

Treatment with ammonia or amines facilitates substitution of the chlorine atom. For example:

-

Reaction with morpholine in ethanol at 90–100°C replaces the chlorine atom with a morpholine group, yielding 5-bromo-4-morpholino derivatives .

-

Substitution with allylamine in methanol at 90°C produces allyl-substituted intermediates, which undergo Heck cyclization to form pyridopyrimidines .

1.2 Sulfonamide Coupling

The chlorine atom reacts with sulfonamide potassium salts (e.g., 13 ) in dimethyl sulfoxide (DMSO) at room temperature, forming sulfonamide-pyrimidine hybrids .

Cyclization Reactions

The compound participates in heterocycle formation:

2.1 Thiazolo[4,5-d]pyrimidine Synthesis

Reaction with carbon disulfide and potassium hydroxide generates 5-chloro-7-methyl-2,3-dihydropyrimido[4,5-d] thiazol-2-thione (2). Subsequent alkylation with halides (e.g., methyl iodide, benzyl bromide) yields substituted thiazolo-pyrimidines (3a–f) .

2.2 Pyrido[3,4-d]pyrimidine Formation

Allyl-substituted intermediates derived from nucleophilic substitution undergo Heck cyclization with Herrmann’s palladacycle catalyst, forming fused pyrido-pyrimidine scaffolds .

Functional Group Transformations

3.1 Oxidation

The methylthio group (-SMe) at position 2 can be oxidized to sulfonyl (-SO₂Me) or sulfonic acid (-SO₃H) groups using hydrogen peroxide or potassium permanganate, though specific data for this compound are inferred from analogous pyrimidines.

3.2 Reduction

The bromine atom is resistant to typical reducing agents, but sodium in ethylene glycol at elevated temperatures reduces intermediate halides to alcohols (e.g., converting 15 to 7 ) .

Comparative Reactivity and Conditions

The table below summarizes reaction pathways and optimized conditions:

Challenges and Limitations

-

Steric hindrance from the methyl group at C6 can slow substitution at adjacent positions.

-

Regioselectivity issues arise in reactions with multiple leaving groups (e.g., bromine vs. chlorine).

科学的研究の応用

Kinase Inhibitors

One of the most significant applications of 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is in the development of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is linked to many diseases, including cancer.

Case Study:

A study highlighted the synthesis of 2-amino-pyrido[3,4-d]pyrimidines derived from this compound, which demonstrated promising inhibitory activity against cyclin-dependent kinase 2 (CDK2). The synthesized compounds achieved nanomolar IC values in biochemical assays, indicating their potential as therapeutic agents .

| Compound | Structure | CDK2 IC (µM) |

|---|---|---|

| 1 | Structure | 0.016 |

| 2 | Structure | 0.025 |

This data underscores the compound's utility in designing selective kinase inhibitors that could lead to effective cancer therapies.

Antiviral Applications

Research has also explored the antiviral properties of this compound. Its structural features make it a candidate for modifying existing antiviral agents or developing new ones.

Case Study:

A publication discussed the compound's potential as an antiviral agent, suggesting that its derivatives could inhibit viral replication mechanisms . The specific interactions with viral proteins are an area of ongoing research, aiming to elucidate its efficacy against various viral pathogens.

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis, particularly for creating more complex structures through various reactions such as Suzuki-Miyaura coupling and amide formation.

Synthesis Pathway Example:

The synthesis of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate was achieved using a palladium-catalyzed reaction, leading to further modifications that resulted in diverse pyrido[3,4-d]pyrimidine derivatives . This versatility allows researchers to explore a wide range of biological activities based on structural modifications.

作用機序

The mechanism of action of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms, along with the methylthio group, can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding .

類似化合物との比較

- 5-Bromo-4-chloro-2-(methylthio)pyrimidine

- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

- 4-Chloro-5-methoxy-2-(methylthio)pyrimidine

Comparison: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to its analogs. The methyl group at the 6-position also influences its chemical behavior and biological activity, making it a versatile compound for various applications .

生物活性

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is being explored for its potential applications in antiviral, antibacterial, and anticancer therapies. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

Pyrimidine derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor functions, impacting numerous biochemical pathways including nucleotide synthesis and signal transduction.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating good bioavailability. This property enhances its potential as a therapeutic agent.

Biochemical Pathways

This compound is involved in critical biochemical pathways. Its ability to influence these pathways can lead to varied biological effects depending on the specific targets engaged.

Antiviral and Antibacterial Properties

Research has indicated that this compound shows promising antiviral and antibacterial activities. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth and replication .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its utility as an anticancer agent. A study reported that derivatives of similar pyrimidine structures exhibited significant growth inhibition across multiple cancer types .

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 0.09 to 1.58 µM against key cancer targets such as CDK2 and TRKA .

- Antibacterial Activity : Another study reported that similar pyrimidine derivatives showed high activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other pyrimidine derivatives. Its combination of bromine and chlorine atoms contributes to distinct reactivity patterns compared to analogs like 4-Chloro-2-(methylthio)pyrimidine.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antiviral, Antibacterial, Anticancer |

| 4-Chloro-2-(methylthio)pyrimidine | - | Moderate antibacterial |

| 4-Chloro-5-methoxy-2-(methylthio)pyrimidine | - | Limited anticancer activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine?

Answer:

Synthesis typically involves sequential halogenation and functionalization of pyrimidine precursors. A common approach includes:

Core Functionalization : Start with a methylthio-substituted pyrimidine (e.g., 2-(methylthio)-4,6-dimethylpyrimidine) and introduce bromine and chlorine via electrophilic substitution. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical conditions, while chlorination at the 4-position may employ POCl₃ or SOCl₂ .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for isolating intermediates. Purity validation requires NMR (¹H/¹³C) and LC-MS .

Key Considerations : Monitor reaction temperatures (60–100°C for halogenation) and stoichiometry to avoid over-halogenation. Steric hindrance from the methyl group at C6 may require prolonged reaction times .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies methyl groups (δ ~2.5 ppm for SCH₃ and C6-CH₃) and aromatic protons (δ ~8.2 ppm for C5-Br). ¹³C NMR confirms substitution patterns via deshielded carbons (e.g., C4-Cl at δ ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~293.93) and fragmentation patterns (e.g., loss of SCH₃ or Br) .

- Infrared (IR) : Key peaks include C-Br (~600 cm⁻¹) and C-S (~700 cm⁻¹) stretching .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for bromine and chlorine positions .

Advanced: How can computational chemistry aid in predicting reactivity and electronic properties?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and electrostatic potential surfaces. For example, the electron-withdrawing effects of Br and Cl lower the LUMO, enhancing electrophilic reactivity at C2 and C4 .

- Reactivity Prediction : Simulate intermediates in SNAr (nucleophilic aromatic substitution) reactions. Methylthio groups at C2 act as leaving groups, while C5-Br may participate in Suzuki couplings .

- Spectroscopic Validation : Compare computed IR/Raman spectra with experimental data to resolve ambiguities in functional group assignments .

Advanced: How to address contradictions in observed reaction yields or byproduct formation?

Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents (TEMPO for radicals) to identify competing pathways. For instance, bromination may proceed via radical or ionic mechanisms depending on conditions .

- Parameter Optimization : Systematically vary temperature, catalysts (e.g., FeCl₃ vs. AlCl₃), and solvent polarity (DCM vs. DMF) to suppress side reactions like dehalogenation .

- Byproduct Analysis : Employ GC-MS or NMR to characterize impurities. For example, over-chlorination at C6 can occur if excess POCl₃ is used .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all synthetic steps due to potential release of HCl or HBr gases .

- Storage : Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the methylthio group .

- Waste Disposal : Neutralize halogenated byproducts with aqueous NaHCO₃ before disposal in designated halogenated waste containers .

Advanced: How to design experiments for studying its biological activity or coordination chemistry?

Answer:

- Biological Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. The C4-Cl and C5-Br groups may act as hydrogen bond acceptors in binding pockets .

- Metal Complexation : Explore coordination with transition metals (e.g., Pd, Cu) for catalytic applications. The methylthio group can act as a soft ligand, while halogens stabilize metal centers .

- Stability Studies : Monitor degradation in buffer solutions (pH 4–9) via UV-Vis spectroscopy to assess suitability for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。